molecular formula C21H23N5O2 B11621029 N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11621029
M. Wt: 377.4 g/mol
InChI Key: SAUINVXITJYJON-UHFFFAOYSA-N
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Description

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of the triazatricyclo structure and the introduction of various functional groups. Common synthetic routes may involve the use of cyclopentylamine, methyl isocyanate, and prop-2-en-1-yl bromide as starting materials. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor or activator, affecting various biochemical pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can affect various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its complex structure, which includes multiple rings and functional groups. This complexity allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Biological Activity

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound notable for its unique triazatricyclo structure and potential biological activities. This article aims to provide an in-depth examination of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a molecular formula of C21H23N5O2C_{21}H_{23}N_{5}O_{2} with a molecular weight of approximately 393.5 g/mol. Its structure includes multiple functional groups such as imines and carboxamides, which may contribute to its reactivity and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

1. Inhibition of Cyclin-dependent Kinase 2 (CDK2)

  • Preliminary studies suggest that this compound may act as a potent inhibitor of CDK2, a critical enzyme in cell cycle regulation. Inhibition of CDK2 can lead to the arrest of cancer cell proliferation and may have therapeutic implications in oncology.

2. Antimicrobial Properties

  • The compound has shown promise as an antimicrobial agent in various studies. Its structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

3. Apoptosis Induction

  • There is evidence that the compound can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death.

The mechanism through which this compound operates involves its interaction with specific molecular targets:

Binding Affinity

  • The compound's unique tricyclic structure allows it to bind effectively to the CDK2/cyclin A2 complex, potentially inhibiting their activity and affecting cellular proliferation pathways.

Enzyme Interaction

  • The presence of nitrogen atoms within the triazatricyclo framework may facilitate interactions with various enzymes and receptors involved in metabolic processes.

Comparative Analysis with Similar Compounds

The following table summarizes similar compounds that share structural features or biological targets with N-cyclopentyl-6-imino-13-methyl-2-oxo:

Compound NameStructural FeaturesBiological Activity
7-butan-2-yl-N-cyclopentylSimilar triazatricyclo structurePotential CDK2 inhibition
N-(phenylmethyl)-3-[N'-(1-pyridin-4-yl-methanoyl)-hydrazino]-propionamideContains phenylethyl moietyInvestigated for anti-cancer properties
N-benzylcarbamoylethyl-n'isonicotinoylhydrazineFeatures hydrazine linkagesPotential anti-tumor activity

This comparison highlights the uniqueness of the target compound through its specific triazatricyclo framework and potential selective biological activity against CDK2 compared to other similar structures.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Study 1: CDK2 Inhibition Assay

  • A study demonstrated that N-cyclopentyl-6-imino exhibited IC50 values indicating significant inhibition of CDK2 activity in vitro. The results suggest potential applications in cancer therapy.

Study 2: Antimicrobial Efficacy

  • Research assessing the antimicrobial properties revealed that the compound effectively inhibited the growth of various bacterial strains at low concentrations.

Study 3: Apoptosis Induction in Cancer Cells

  • Experimental data showed that treatment with this compound resulted in increased markers of apoptosis in human cancer cell lines.

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-cyclopentyl-6-imino-13-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C21H23N5O2/c1-3-10-25-18(22)15(20(27)23-14-6-4-5-7-14)11-16-19(25)24-17-9-8-13(2)12-26(17)21(16)28/h3,8-9,11-12,14,22H,1,4-7,10H2,2H3,(H,23,27)

InChI Key

SAUINVXITJYJON-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC=C)C(=O)NC4CCCC4)C=C1

Origin of Product

United States

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